2-isocyanato-Benzenesulfonyl fluoride
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Overview
Description
2-isocyanato-Benzenesulfonyl fluoride is a chemical compound known for its unique reactivity and stability. It belongs to the class of sulfonyl fluorides, which are characterized by the presence of a sulfonyl group (R-SO2) bonded to a fluorine atom. This compound has garnered significant attention in various fields of scientific research due to its versatile applications and distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-isocyanatobenzene-1-sulfonyl fluoride typically involves the reaction of 2-isocyanatobenzenesulfonyl chloride with a fluoride source. One common method is the chlorine-fluorine exchange reaction, where the sulfonyl chloride is treated with potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) in an aqueous solution . This reaction is often carried out under mild conditions, making it efficient and practical for laboratory-scale synthesis.
Industrial Production Methods: In industrial settings, the production of sulfonyl fluorides, including 2-isocyanatobenzene-1-sulfonyl fluoride, can be achieved through more scalable processes. One such method involves the use of phase transfer catalysts, such as 18-crown-6-ether, in combination with potassium fluoride in acetonitrile . This approach enhances the efficiency of the chlorine-fluorine exchange reaction and allows for the production of larger quantities of the compound.
Chemical Reactions Analysis
Types of Reactions: 2-isocyanato-Benzenesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles, leading to the formation of sulfonamides and sulfonates.
Addition Reactions: The compound can participate in addition reactions with alkenes and alkynes, resulting in the formation of β-alkynyl-fluorosulfonylalkanes.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Catalysts: Phase transfer catalysts, such as 18-crown-6-ether, are often employed to enhance reaction efficiency.
Solvents: Acetonitrile and ethyl acetate are frequently used solvents in these reactions.
Major Products:
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonates: Result from reactions with alcohols and thiols.
β-Alkynyl-fluorosulfonylalkanes: Produced via addition reactions with alkynes.
Scientific Research Applications
2-isocyanato-Benzenesulfonyl fluoride has found widespread applications in various fields of scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound serves as a covalent probe for studying enzyme activity and protein interactions.
Medicine: It is utilized in the development of protease inhibitors and other pharmaceutical agents.
Industry: The compound is employed in the production of functional materials and polymers.
Mechanism of Action
The mechanism of action of 2-isocyanatobenzene-1-sulfonyl fluoride involves its reactivity as an electrophile. The sulfonyl fluoride group can form covalent bonds with nucleophilic amino acid residues in proteins, such as serine, threonine, lysine, and cysteine . This covalent modification can inhibit enzyme activity or alter protein function, making the compound valuable in chemical biology and drug discovery.
Comparison with Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties.
(2-Aminoethyl)benzenesulfonyl Fluoride: Commonly used as a serine protease inhibitor.
Sulfuryl Fluoride: Utilized in various synthetic applications.
Uniqueness: 2-isocyanato-Benzenesulfonyl fluoride stands out due to its unique combination of an isocyanate group and a sulfonyl fluoride group. This dual functionality allows it to participate in a broader range of chemical reactions and enhances its utility as a versatile reagent in scientific research.
Properties
CAS No. |
59651-55-7 |
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Molecular Formula |
C7H4FNO3S |
Molecular Weight |
201.18 g/mol |
IUPAC Name |
2-isocyanatobenzenesulfonyl fluoride |
InChI |
InChI=1S/C7H4FNO3S/c8-13(11,12)7-4-2-1-3-6(7)9-5-10/h1-4H |
InChI Key |
AMXHXAYTEADATR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N=C=O)S(=O)(=O)F |
Origin of Product |
United States |
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